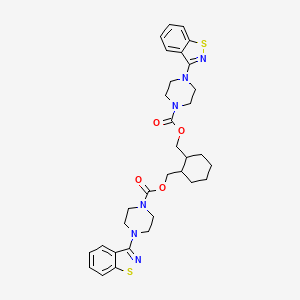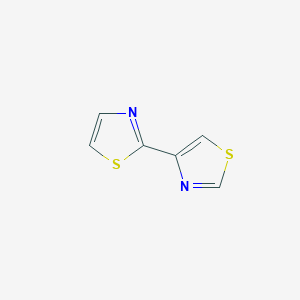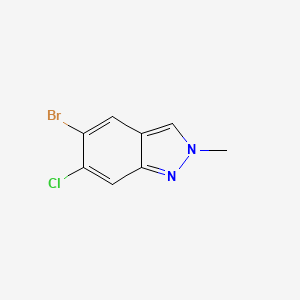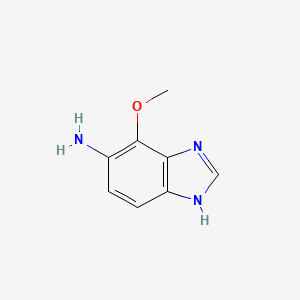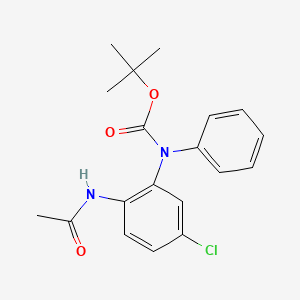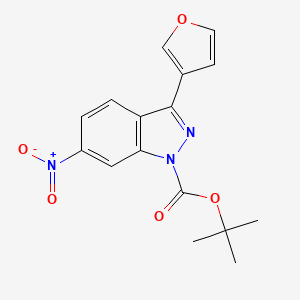
5,6-dimethyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by a quinoline core structure with two methyl groups attached at the 5th and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,6-dimethyl-2-nitroaniline with acetic anhydride can yield the desired quinolinone through an intramolecular cyclization process . Another method involves the use of quinoline-N-oxides as starting materials, which undergo photocatalytic reactions to form quinolinones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert quinolinones to their corresponding dihydroquinolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolinones, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of blood coagulation factors, thereby exhibiting anticoagulant properties . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the position and type of substituents.
6-Hydroxy-2-quinolinones: Another class of quinolinones with hydroxyl groups at different positions.
Uniqueness: 5,6-Dimethyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5th and 6th positions can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5,6-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-7-3-5-10-9(8(7)2)4-6-11(13)12-10/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
JTOVKEBFUPDWGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC(=O)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


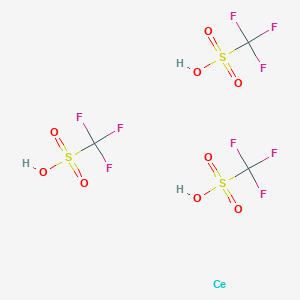
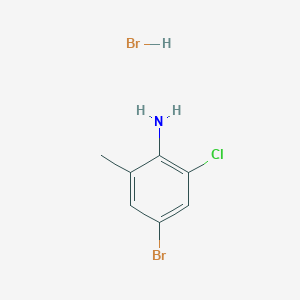
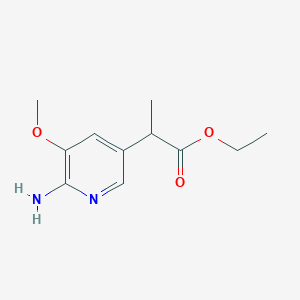
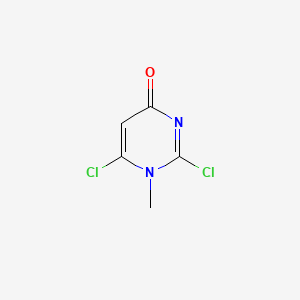
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
